Fmoc-SPPS Compatibility
Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) was specifically designed with orthogonal protecting groups (Fmoc on the amine, tert-butyl esters on the phosphonate) to be fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) [1]. This is in contrast to earlier, unprotected Pmp derivatives which required significant synthetic manipulation and were not suitable for direct incorporation into peptides using Fmoc protocols [1]. The Fmoc group allows for standard, base-catalyzed deprotection and chain elongation, while the tert-butyl protected phosphonate is stable to these conditions and is cleanly removed during the final acidolytic cleavage step, ensuring high purity and yield of the target peptide [2].
| Evidence Dimension | Suitability for Standard Fmoc-SPPS |
|---|---|
| Target Compound Data | Fully compatible; Fmoc and tert-butyl protection scheme designed for standard SPPS cycles [1]. |
| Comparator Or Baseline | Unprotected Pmp or earlier derivatives (e.g., diethyl phosphonate esters) [1] |
| Quantified Difference | Target compound eliminates the need for significant synthetic manipulation of the peptide chain or the use of non-standard, harsh cleavage conditions. |
| Conditions | Solid-phase peptide synthesis using standard Fmoc/tBu protocols and resins (e.g., Wang, Rink amide). |
Why This Matters
This ensures the user can reliably and efficiently synthesize the desired phosphonopeptide using industry-standard automated synthesizers and established methods, minimizing failed syntheses and purification challenges.
- [1] Burke Jr, T. R., Barchi Jr, J. J., George, C., & Wolf, G. (1993). U.S. Patent No. 5,200,546. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Kitas, E. A., Perich, J. W., Wade, J. D., Johns, R. B., & Tregear, G. W. (1991). Fmoc/solid-phase synthesis of O-phosphotyrosyl-containing peptides. International Journal of Peptide and Protein Research, 38(5), 465-472. View Source
